3-(Pyrazin-2-yloxy)aniline
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Overview
Description
3-(Pyrazin-2-yloxy)aniline is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol . It is characterized by the presence of a pyrazine ring attached to an aniline moiety through an oxygen atom. This compound is primarily used in scientific research and has applications in various fields such as drug discovery, materials science, and organic synthesis.
Preparation Methods
The synthesis of 3-(Pyrazin-2-yloxy)aniline can be achieved through various methods. A common approach involves the reaction of 2-chloropyrazine with 3-aminophenol in the presence of a base like potassium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-(Pyrazin-2-yloxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Pyrazin-2-yloxy)aniline has versatile applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Pyrazin-2-yloxy)aniline can be compared with other similar compounds, such as:
- 2-(Pyrazin-2-yloxy)aniline
- 4-(Pyrazin-2-yloxy)aniline
- 3-(Pyridin-2-yloxy)aniline
These compounds share structural similarities but differ in the position of the pyrazine or pyridine ring attachment. The unique positioning of the pyrazine ring in this compound contributes to its distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-pyrazin-2-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHRIQZSKVYRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396152 |
Source
|
Record name | 3-(pyrazin-2-yloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666446 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
633300-16-0 |
Source
|
Record name | 3-(pyrazin-2-yloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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